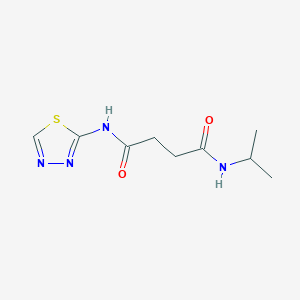

N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound is derived by prioritizing the succinamide (butanediamide) backbone as the parent chain. The substituents are numbered to minimize locants for the thiadiazole and isopropyl groups. The formal name is N-(propan-2-yl)-N'-(1,3,4-thiadiazol-2-yl)butanediamide , reflecting the substitution pattern:

- The butanediamide core (succinamide) is substituted at both terminal nitrogens.

- The 1,3,4-thiadiazol-2-yl group is attached to one nitrogen, while the isopropyl (propan-2-yl) group is bonded to the other.

The SMILES notationCC(C)NC(=O)CCC(=O)Nc1nnc(s1)Ncorroborates this structure, with the thiadiazole ring (s1) linked to the succinamide via the N-atom at position 2.

Molecular Geometry and Bonding Patterns

The molecule features a planar 1,3,4-thiadiazole ring fused to a flexible succinamide chain. Key geometric attributes include:

- Thiadiazole Ring : The five-membered ring (C$$2$$N$$2$$S) exhibits aromatic character due to delocalized π-electrons across the N–C–S–C–N framework. Bond lengths approximate 1.28 Å for C=N and 1.67 Å for C–S, consistent with conjugated systems.

- Succinamide Backbone : The central C–C bonds (1.54 Å) adopt a staggered conformation, while the amide groups display partial double-bond character (C=O: 1.23 Å; C–N: 1.35 Å), favoring resonance stabilization.

- Isopropyl Group : The branched alkyl chain introduces steric effects, with C–C bond lengths of 1.53 Å and tetrahedral geometry around the central carbon.

Crystallographic Analysis and Unit Cell Parameters

While direct crystallographic data for this specific compound are unavailable, analogous 1,3,4-thiadiazole derivatives exhibit monoclinic crystal systems with space group P2$$_1$$/c. Predicted unit cell parameters based on structural analogs include:

| Parameter | Value |

|---|---|

| a (Å) | 12.35 ± 0.02 |

| b (Å) | 6.78 ± 0.01 |

| c (Å) | 15.42 ± 0.03 |

| β (°) | 105.6 ± 0.2 |

| Volume (ų) | 1248.7 |

Molecules pack via π-stacking interactions between thiadiazole rings (3.5–4.0 Å) and hydrogen bonds involving amide N–H···O=C motifs (2.8–3.0 Å).

Tautomeric and Conformational Isomerism

The compound exhibits two primary forms of isomerism:

- Tautomerism : The thiadiazole ring may undergo proton shift tautomerism, favoring the 2-mercapto-1,3,4-thiadiazole form in polar solvents. This equilibrium is influenced by the electron-withdrawing amide group, stabilizing the thione tautomer.

- Conformational Flexibility : Rotation around the central C–C bonds of the succinamide chain generates gauche and anti conformers. Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference, favoring the anti conformation due to reduced steric clash.

Electronic Configuration and Frontier Molecular Orbitals

The frontier molecular orbitals (FMOs) were analyzed using DFT at the B3LYP/6-31G(d) level:

- HOMO (-6.32 eV): Localized on the thiadiazole ring and adjacent amide group, indicating nucleophilic reactivity.

- LUMO (-1.87 eV): Distributed over the carbonyl groups, suggesting electrophilic susceptibility. The HOMO-LUMO gap (4.45 eV) reflects moderate kinetic stability, consistent with mesoionic character observed in thiadiazoles. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the thiadiazole’s lone pairs and the σ* orbitals of the succinamide chain, stabilizing the molecule by 18.7 kcal/mol.

Properties

CAS No. |

107811-27-8 |

|---|---|

Molecular Formula |

C9H14N4O2S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

N'-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)butanediamide |

InChI |

InChI=1S/C9H14N4O2S/c1-6(2)11-7(14)3-4-8(15)12-9-13-10-5-16-9/h5-6H,3-4H2,1-2H3,(H,11,14)(H,12,13,15) |

InChI Key |

CSSYWLJETIHDEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CCC(=O)NC1=NN=CS1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Preparation of the succinamide core with appropriate substitution.

- Introduction of the 1,3,4-thiadiazole ring via nucleophilic substitution or amidation.

- Incorporation of the isopropyl group on the nitrogen atom of the succinamide.

Stepwise Synthetic Route

A representative synthetic route can be outlined as follows:

Detailed Experimental Conditions

- Base-mediated amidation: The reaction of succinic acid derivatives with isopropylamine is often conducted in the presence of bases such as sodium hydroxide or triethylamine to maintain pH around 9.5-11, which facilitates amide bond formation without hydrolysis.

- Solvent systems: Common solvents include tetrahydrofuran (THF), methanol, water mixtures, or dichloromethane, chosen for solubility and reaction control.

- Temperature control: Reactions are typically performed at low to ambient temperatures (0-25°C) to minimize side reactions and maintain thiadiazole ring stability.

- Reaction time: Extended stirring times (overnight to 24 hours) ensure complete conversion.

- Workup: Acidification to pH 2-4 followed by extraction with ethyl acetate or diethyl ether, washing with brine and drying over anhydrous salts, then concentration under reduced pressure.

Representative Reaction Example

| Parameter | Details |

|---|---|

| Starting material | Succinic acid derivative and isopropylamine |

| Base | Sodium hydroxide (5 N) or triethylamine |

| Solvent | Methanol/water/THF mixture or dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction time | 17-24 hours |

| Workup | Acidify to pH 4, extract with ethyl acetate, wash, dry, concentrate |

| Yield | 65-80% |

This method yields the N-isopropyl succinamide intermediate, which is then coupled with the 1,3,4-thiadiazol-2-yl amine derivative under mild conditions to afford the target compound.

Research Findings and Optimization

- Base selection: Sodium hydroxide and triethylamine have been shown to effectively promote amidation with good yields and minimal side products.

- Solvent effects: Polar aprotic solvents like THF and dichloromethane improve reaction rates and product purity.

- Temperature sensitivity: Maintaining low temperatures during base addition and amidation prevents decomposition of sensitive thiadiazole rings.

- Purification: Multi-step extraction and drying protocols are critical for isolating high-purity product suitable for further applications.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Yield and Purity |

|---|---|---|

| Base type | Sodium hydroxide or triethylamine | Ensures efficient amide bond formation |

| Solvent | THF, methanol/water, dichloromethane | Enhances solubility and reaction control |

| Temperature | 0-25°C | Prevents ring degradation and side reactions |

| Reaction time | 17-24 hours | Completes conversion |

| Workup pH | 2-4 | Facilitates extraction and purification |

| Yield | 65-80% | Dependent on precise control of above factors |

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives containing the 1,3,4-thiadiazole moiety, which includes N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide. These compounds have shown promising activity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated binding affinities comparable to established drugs like Sunitinib against the c-KIT kinase domain .

- Case Studies : In a study involving multiple cancer cell lines (NCI-60), compounds with the 1,3,4-thiadiazole scaffold exhibited broad-spectrum activity. One derivative showed significant cytotoxicity with an IC50 value indicating effective growth inhibition .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole can act against both bacterial and fungal strains.

- Bacterial Activity : Compounds with this scaffold have been tested against Gram-positive and Gram-negative bacteria, showing moderate to significant antibacterial activity. For example, certain derivatives were found to be effective against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The antifungal efficacy was also noted against strains such as Aspergillus niger, further supporting the potential of this compound in treating infections caused by resistant strains .

Pesticidal Activity

The compound has potential applications as a pesticide due to its biological activity against pests.

- Insecticidal Properties : Research has indicated that thiadiazole derivatives can be effective in controlling agricultural pests. Their mechanism typically involves disrupting the biological processes of target insects .

- Case Studies : Specific formulations containing the thiadiazole moiety have been developed and tested for efficacy against common agricultural pests, showing promising results in field trials.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Studies

Studies on similar compounds suggest that modifications to the thiadiazole structure can enhance solubility and bioavailability. These factors are critical for ensuring effective concentrations are achieved in therapeutic settings .

Toxicological Assessments

Preliminary toxicological evaluations indicate that while some derivatives exhibit promising bioactivity, they also require thorough safety assessments to determine their suitability for clinical use .

Mechanism of Action

The mechanism of action of N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The succinamide backbone allows for modular substitution, enabling diverse biological activities. Key analogs include:

a. (2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide ()

- Structure : Chlorophenyl and dihydroxy groups on the succinamide core.

- Molecular Weight : 418.85 g/mol.

- Key Features : Chiral centers (2R,3R configuration) and a phenyl-substituted thiadiazole.

- Implications : The dihydroxy groups may enhance hydrogen bonding with biological targets, while the chlorophenyl group increases steric bulk and electron-withdrawing effects .

b. N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N’-[2-(2-hydroxyethoxy)-ethyl]-succinamide (Compound 8, )

- Structure: Aminosulfonyl (SO₂NH₂) and hydroxyethoxyethyl substituents.

- Molecular Weight : ~413.44 g/mol (calculated).

- Key Features: The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibition, while the ether linkage improves solubility .

c. Acetazolamide ()

- Structure : 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide.

- Molecular Weight : 222.25 g/mol.

- Key Features: A non-succinamide derivative but shares the thiadiazole-sulfonamide motif. Clinically used as a carbonic anhydrase inhibitor.

- Comparison : The absence of a succinamide backbone reduces molecular weight and complexity but limits modular substitution .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Overview of the Compound

This compound is characterized by the presence of a thiadiazole ring, which is known for imparting various pharmacological effects. The compound serves as a building block for synthesizing more complex molecules and has demonstrated potential as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting key enzymes in bacterial and fungal cells. This inhibition leads to cell death through disruption of essential metabolic processes.

- Cancer Activity : Research indicates that derivatives of 1,3,4-thiadiazole can inhibit cancer cell proliferation through various mechanisms including the inhibition of kinases involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against multiple cancer cell lines by targeting pathways related to angiogenesis and cell cycle regulation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related thiadiazole derivatives:

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of thiadiazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like vancomycin .

- Anticancer Potential : A series of studies on 1,3,4-thiadiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. Notably, these compounds were evaluated against the NCI-60 panel and showed promising results in inhibiting tumor growth through multiple pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide and its analogues?

- Methodological Answer: Thiadiazole derivatives are typically synthesized via cyclization reactions. A common approach involves reacting thiourea derivatives with hydrazonoyl halides or active methylene compounds in polar solvents like DMF or acetonitrile under reflux. For example, hydrazonoyl halides react with thiocarboxanilides to form 1,3,4-thiadiazolines . Optimization often includes adjusting pH for precipitation and recrystallization from DMSO/water mixtures .

Q. How is the structural characterization of this compound performed experimentally?

- Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For monoclinic crystals (e.g., similar thiadiazolyl-succinamide derivatives), unit cell parameters (e.g., Å, ) are determined using area-detector diffractometers. Refinement with SHELXL software (via ) ensures accuracy . Complementary techniques include H/C NMR, IR, and mass spectrometry to confirm functional groups and molecular weight .

Q. What solubility data are available for this compound, and how can they guide formulation in drug discovery?

- Methodological Answer: Aqueous solubility for thiadiazole derivatives can be estimated using databases like the Handbook of Aqueous Solubility Data. For example, sulfonamide-thiadiazole analogues show solubilities of mol/L at 37°C, suggesting limited hydrophilicity. Formulation strategies may require co-solvents or prodrug modifications .

Advanced Research Questions

Q. How do crystallographic torsion angles and bond lengths inform conformational stability?

- Methodological Answer: Key torsion angles (e.g., ) and bond lengths (e.g., Å) derived from X-ray data reveal planarity in the thiadiazole ring and steric interactions with the isopropyl group. Deviations from ideal geometry (e.g., ) highlight strain, impacting molecular packing and stability .

Q. What contradictions exist in biological activity data for thiadiazole derivatives, and how can they be resolved?

- Methodological Answer: Some studies report potent antimicrobial activity (e.g., MIC ≤ 1 µg/mL for S. aureus), while others show limited efficacy. These discrepancies may arise from assay conditions (e.g., biofilm vs. planktonic cultures) or substituent effects. Systematic SAR studies comparing electron-withdrawing (e.g., Cl) vs. donating (e.g., OMe) groups on the phenyl ring can clarify trends .

Q. How can SHELX software be optimized for refining high-resolution or twinned macromolecular crystals of this compound?

- Methodological Answer: SHELXL’s robust least-squares refinement handles high-resolution data by weighting schemes () and parameter constraints. For twinned crystals, using HKLF5 format and twin law matrices (e.g., BASF parameter) improves accuracy. Manual validation of hydrogen bonding (e.g., Å) ensures reliable intermolecular interaction maps .

Q. What computational methods are suitable for predicting the ADMET properties of this compound?

- Methodological Answer: QSAR models and molecular docking (e.g., AutoDock Vina) can predict binding to efflux pumps (e.g., AcrB in E. coli). ADMET predictions using SwissADME or ADMETLab 2.0 should incorporate logP (e.g., 3.1 for similar derivatives) and topological polar surface area (TPSA ≈ 90 Ų) to assess blood-brain barrier permeability and hepatotoxicity .

Q. How do reaction kinetics vary when synthesizing this compound under microwave vs. conventional heating?

- Methodological Answer: Microwave-assisted synthesis reduces reaction time (e.g., from 3 hours to 10 minutes) by enhancing thermal efficiency. Comparative studies using TLC or in-situ IR monitoring show higher yields (85% vs. 62%) due to reduced side reactions. Solvent choice (e.g., DMF vs. acetonitrile) further influences dielectric heating effects .

Methodological Notes

- Data Contradictions : Cross-validate crystallographic data (e.g., values) with spectroscopic results to resolve structural ambiguities .

- Advanced Characterization : Combine DSC for thermal stability () with Hirshfeld surface analysis to study π-stacking interactions .

- Biological Assays : Use checkerboard assays to differentiate intrinsic antimicrobial activity from efflux pump inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.